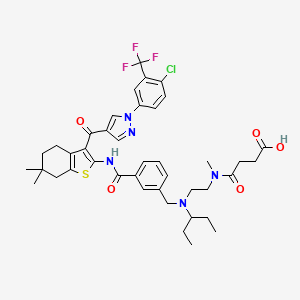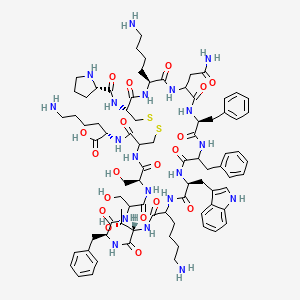
H-Pro-Cys(1)-Lys-DL-Asn-Phe-DL-Phe-Trp-DL-Lys-Thr-Phe-DL-Ser-Ser-DL-Cys(1)-Lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Pro-Cys(1)-Lys-DL-Asn-Phe-DL-Phe-Trp-DL-Lys-Thr-Phe-DL-Ser-Ser-DL-Cys(1)-Lys-OH is a complex peptide consisting of multiple amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The presence of cysteine residues suggests the possibility of disulfide bridge formation, which can significantly influence the peptide’s structure and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for constructing peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated SPPS, which enhances the efficiency and yield of the synthesis. The use of automated synthesizers allows for precise control over reaction conditions and the incorporation of various modifications, such as disulfide bridges, which are crucial for the stability and activity of the peptide .
化学反応の分析
Types of Reactions
The peptide can undergo several types of chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bridges through oxidation, which is essential for the peptide’s structural integrity.
Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitutions can be achieved using standard SPPS techniques with the desired amino acid derivatives.
Major Products Formed
The major products formed from these reactions include peptides with modified disulfide bridges, altered amino acid sequences, and potentially new bioactive conformations.
科学的研究の応用
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions and as a building block for more complex peptide structures.
Biology
Biologically, peptides like this one are often investigated for their roles in cell signaling, immune responses, and as potential therapeutic agents. The presence of multiple amino acids allows for diverse interactions with biological targets.
Medicine
In medicine, such peptides are explored for their potential as drug candidates . They can be designed to mimic natural peptides or proteins, offering high specificity and low toxicity. Applications include antimicrobial peptides, enzyme inhibitors, and hormone analogs.
Industry
Industrially, peptides are used in the development of cosmetics, nutraceuticals, and as research tools . Their ability to interact with biological systems makes them valuable in various applications, from skincare products to dietary supplements.
作用機序
The mechanism of action of this peptide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The presence of cysteine residues allows for the formation of disulfide bridges, which can stabilize the peptide’s active conformation and enhance its binding affinity to targets.
類似化合物との比較
Similar Compounds
H-Pro-Cys-OH: A simpler dipeptide consisting of proline and cysteine, often used in studies of disulfide bridge formation.
H-Pro-Cys-Cys-OH: Another related peptide with an additional cysteine residue, allowing for more complex disulfide bridge patterns.
Uniqueness
The uniqueness of H-Pro-Cys(1)-Lys-DL-Asn-Phe-DL-Phe-Trp-DL-Lys-Thr-Phe-DL-Ser-Ser-DL-Cys(1)-Lys-OH lies in its complex sequence, which provides multiple sites for chemical modifications and interactions with biological targets
特性
分子式 |
C81H113N19O19S2 |
|---|---|
分子量 |
1721.0 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(7S,13S,16S,22S,28S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55?,56+,57+,58?,59+,60+,61?,62?,63+,64+,65?,67+/m1/s1 |
InChIキー |
DDRPLNQJNRBRNY-ABWYXQKFSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


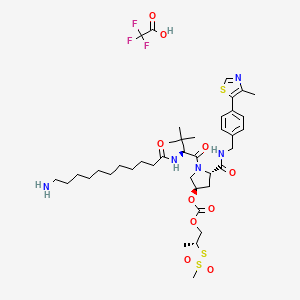
![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
![(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B10857803.png)

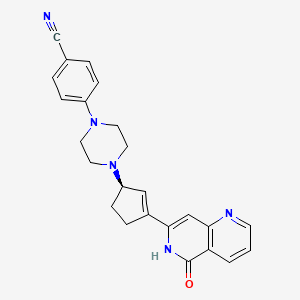
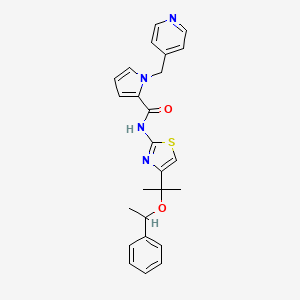
![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)
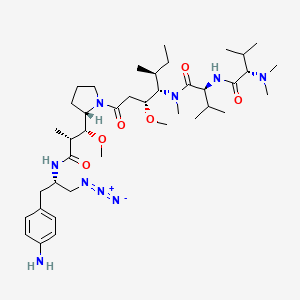
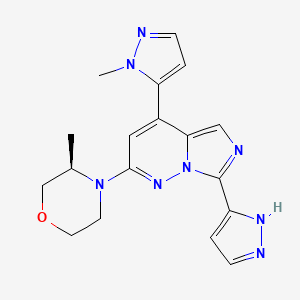
![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
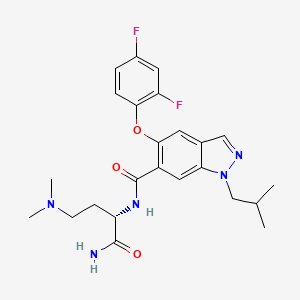
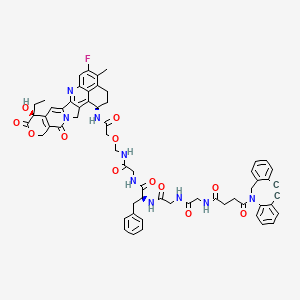
![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
